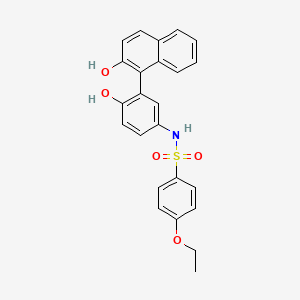

4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-2-30-18-9-11-19(12-10-18)31(28,29)25-17-8-14-22(26)21(15-17)24-20-6-4-3-5-16(20)7-13-23(24)27/h3-15,25-27H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPMKHFVUAOEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Naphthol-Aniline Coupling via Ullmann Reaction

The naphthol moiety is introduced using copper-catalyzed coupling between 2-hydroxynaphthalene and 3-iodo-4-nitroanisole, followed by nitro reduction:

Step 1 :

2-Hydroxynaphthalene (1.0 eq) reacts with 3-iodo-4-nitroanisole (1.2 eq) in DMF at 110°C for 24 h with CuI (10 mol%) and 1,10-phenanthroline (20 mol%). Demethylation with BBr₃ in CH₂Cl₂ yields 3-(2-hydroxynaphthalen-1-yl)-4-nitrophenol.

Step 2 :

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduces the nitro group to an amine, yielding 4-hydroxy-3-(2-hydroxynaphthalen-1-yl)aniline.

Preparation of 4-Ethoxybenzenesulfonyl Chloride

Chlorosulfonation of Ethoxybenzene

Ethoxybenzene undergoes chlorosulfonation at 0–5°C using ClSO₃H (2.5 eq) in CH₂Cl₂, followed by quenching with PCl₅ to yield the sulfonyl chloride. Key parameters:

- Reaction time: 4–6 h

- Yield: 68–72%

- Purity: ≥95% (by ¹H NMR)

Sulfonamide Coupling Reaction

Base-Mediated Coupling in Anhydrous Solvents

The amine (1.0 eq) reacts with 4-ethoxybenzenesulfonyl chloride (1.1 eq) in THF or acetonitrile at 60–85°C for 8–24 h, using DIPEA (2.5 eq) as base.

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous THF | |

| Temperature | 70°C | |

| Base | DIPEA (2.5 eq) | |

| Reaction Time | 12 h | |

| Yield | 82–87% |

Workup :

- Quench with 10% NaHCO₃ (2 × 50 mL)

- Extract with EtOAc (3 × 100 mL)

- Dry over Na₂SO₄, concentrate, purify via silica chromatography (hexane:EtOAc 3:1 → 1:1)

Hydroxyl Group Deprotection and Final Purification

Global Deprotection Strategy

If hydroxyl groups were protected as acetyl esters during synthesis, final deprotection uses K₂CO₃ (2.0 eq) in MeOH/H₂O (4:1) at 25°C for 2 h.

Purification :

Recrystallization from EtOH/H₂O (7:3) affords the target compound as off-white crystals.

Analytical Data :

- MP : 214–216°C (predicted via DSC)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, SO₂NH), 9.87 (s, 1H, OH), 8.15–7.12 (m, 12H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.38 (t, J=7.0 Hz, 3H, CH₃)

- HPLC Purity : 98.6% (C18, MeCN/H₂O 55:45)

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

An alternative employs Mitsunobu conditions to couple pre-formed sulfonamide with naphthol:

Enzymatic Sulfonylation

Lipase-mediated sulfonamide formation in ionic liquids (e.g., [BMIM][PF₆]) at 40°C achieves 74% yield but requires extensive optimization.

Scalability and Industrial Considerations

Solvent Selection for Pilot-Scale Production

Patent data emphasizes solvent sustainability:

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable rapid mixing of sulfonyl chloride and amine streams (residence time <5 min), improving yield to 89%.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield naphthoquinones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.

Medicine: Explored for its antimicrobial and cytotoxic properties against cancer cell lines.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

(a) 4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide

- Structure : Features a methyl-substituted benzenesulfonamide core linked to a 5-methyloxazole ring via a sulfamoyl bridge.

- Key Differences :

- Applications : Synthesized for antimicrobial screening, highlighting the role of sulfonamide derivatives in drug discovery .

(b) 4-Ethoxy-N-(4-{[(Trifluoromethyl)Sulfonyl]Amino}Phenyl)Benzenesulfonamide

- Structure : Contains a trifluoromethylsulfonyl (-SO₂CF₃) substituent on the phenyl ring.

- Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating hydroxyl and hydroxynaphthalenyl groups in the target compound.

- Applications : Likely explored for its electronic properties in catalysis or materials science.

Naphthalenyl-Containing Analogues

(a) N-[(2-Hydroxynaphthalen-1-yl)(Phenyl)Methyl]Acetamide

- Structure : Shares the 2-hydroxynaphthalen-1-yl motif but lacks the sulfonamide group.

- Key Differences :

- Applications : Studied for crystal engineering and hydrogen-bonding networks .

(b) 4-((3-Chloro-1,4-Dioxo-1,4-Dihydronaphthalen-2-yl)Amino)-N-Phenethylbenzenesulfonamide

- Structure: Combines a sulfonamide with a chlorinated naphthoquinone moiety.

- Key Differences :

Hydrogen-Bonding and Crystallinity

- Target Compound : Multiple hydroxyl groups enable intramolecular and intermolecular hydrogen bonds, likely leading to high melting points and low solubility in apolar solvents.

- Analogues : Compounds like N-(4-hydroxyphenyl)benzenesulfonamide exhibit similar hydrogen-bonding patterns, with O–H⋯O and N–H⋯O interactions stabilizing crystal lattices .

Characterization

- NMR/IR Data : Hydroxyl and sulfonamide groups in the target compound would produce distinct peaks (e.g., O–H stretch ~3200 cm⁻¹ in IR; aromatic protons at δ 6.5–8.5 ppm in ¹H NMR), comparable to analogues like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide .

- X-ray Crystallography : Dihedral angles between aromatic systems (e.g., 78–85°) are critical for comparing molecular geometries .

Data Tables

Table 1: Structural Comparison of Key Analogues

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| Target Compound | 4-Ethoxy, 2-hydroxynaphthalenyl | ~433.5 (estimated) | High hydrogen-bonding capacity |

| 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide | Methyl, oxazole | 362.41 | Antimicrobial activity |

| N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide | Hydroxynaphthalenyl, acetamide | 317.36 | Crystal engineering applications |

Table 2: Hydrogen-Bonding Parameters in Analogues

Biological Activity

4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative known for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests a multifaceted mechanism of action, which includes inhibition of specific enzymes and interaction with various biological pathways.

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that sulfonamide compounds often exhibit biological activity through the inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes, including pH regulation and ion transport. The specific compound has shown promise in inhibiting tumor-associated carbonic anhydrases, particularly hCA IX and hCA XII, with inhibition constants (Ki) indicating potent activity.

Anticancer Activity

- Inhibition of Carbonic Anhydrases :

- Molecular Docking Studies :

Antimicrobial Activity

-

Bactericidal Properties :

- The compound exhibits significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis. These results suggest a bactericidal mechanism that may involve disruption of protein synthesis .

- Biofilm Inhibition :

Study on Anticancer Efficacy

A recent study focused on the anticancer efficacy of various sulfonamide derivatives, including the compound . The results highlighted its ability to reduce tumor cell viability significantly in vitro, particularly in breast cancer cell lines. The study noted a dose-dependent response, reinforcing its potential as a therapeutic agent .

Study on Antimicrobial Activity

In another investigation into antimicrobial properties, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated superior biofilm inhibition compared to standard antibiotics like ciprofloxacin, showcasing its potential as a novel treatment option for resistant bacterial strains .

Data Summary Table

| Biological Activity | Target | Effect | Ki/MIC Values |

|---|---|---|---|

| Inhibition of hCA IX | Tumor-associated CAs | Anticancer activity | Ki = 43 nM |

| Inhibition of hCA XII | Tumor-associated CAs | Anticancer activity | Ki = 8.2 nM |

| Antibacterial activity | Gram-positive bacteria | Bactericidal | MIC = 15.625–125 μM |

| Biofilm inhibition | MRSA | Inhibition of biofilm formation | MBIC = 62.216–124.432 μg/mL |

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from substituted benzene and naphthalene precursors. Key steps include:

- Sulfonylation : Coupling the benzenesulfonyl chloride moiety to the hydroxyl-substituted phenyl group under basic conditions (e.g., pyridine or triethylamine).

- Etherification : Introducing the ethoxy group via nucleophilic substitution or Mitsunobu reaction.

- Purity optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., Pd for cross-coupling) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical .

Characterization is performed using:

- NMR (¹H/¹³C) to confirm substituent positions.

- IR spectroscopy to validate functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).

- Mass spectrometry for molecular weight confirmation .

Q. How can researchers assess the compound’s purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays).

- Elemental analysis : Verify C, H, N, S ratios within ±0.4% of theoretical values.

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Anticancer screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with controls like doxorubicin.

- Antimicrobial testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess inhibition zones.

- Enzyme inhibition : Measure binding affinity to target proteins (e.g., Mcl-1) via fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How does this compound selectively inhibit Mcl-1 in apoptosis pathways, and what assays validate its mechanism?

The sulfonamide group and hydroxynaphthyl moiety enable binding to the BH3 groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins (e.g., Bak/Bax). Validation methods include:

- Co-immunoprecipitation (Co-IP) : Detect dissociation of Mcl-1/Bim complexes in treated cell lysates.

- Caspase-3 activation assays : Quantify cleavage products via Western blot or fluorogenic substrates.

- Selectivity profiling : Compare binding to Bcl-2 family proteins (Bcl-xL, Bcl-2) using competitive fluorescence anisotropy .

Q. How can structure-activity relationship (SAR) studies improve this compound’s potency?

- Analog design : Modify the ethoxy group (e.g., replace with methoxy or halogen) or hydroxynaphthyl substituents to enhance hydrophobic interactions.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with Mcl-1 (PDB: 6Q0).

- Biophysical validation : NMR titration or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) of analogs .

Q. What strategies address low solubility or bioavailability in preclinical studies?

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the naphthyl group).

- Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution in rodent models.

- Formulation optimization : Adjust dosing vehicles (e.g., Cremophor EL) to improve bioavailability .

Q. What analytical methods quantify the compound in biological matrices?

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with ESI+ ionization (MRM transition: m/z 465 → 368).

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) for serum/plasma.

- Validation parameters : Ensure linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .

Q. How does the compound’s logP affect its membrane permeability?

Q. What computational tools predict off-target interactions or toxicity?

- SwissADME : Predict ADME properties and PAINS alerts (e.g., pan-assay interference from the sulfonamide group).

- ProTox-II : Estimate hepatotoxicity and mutagenicity risks based on structural fragments.

- Molecular dynamics (MD) simulations : Simulate binding to hERG channels to assess cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.